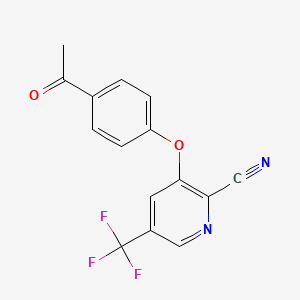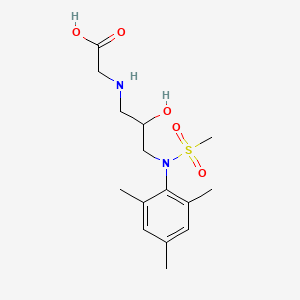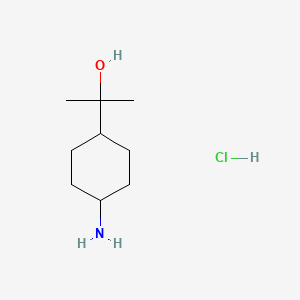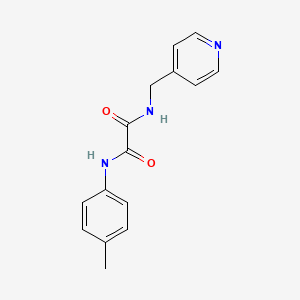
3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves the creation of versatile intermediates that can be further modified to produce a variety of N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been shown to react with 1,2- and 1,3-bisnucleophiles, indicating its potential in the synthesis of trifluoromethylated azaindazole derivatives . Additionally, novel substituted pyridine derivatives have been synthesized from 3,5-diacetyl-2,6-dimethylpyridine, demonstrating the flexibility of acetyl-substituted pyridines to undergo further chemical transformations to yield complex structures such as bipyridine-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various analytical techniques. For instance, the structures of two typical 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines were established through X-ray diffraction analysis . This level of structural confirmation is crucial for understanding the molecular geometry and potential reactive sites of the compounds, which in turn influences their chemical behavior and utility in further synthetic applications.
Chemical Reactions Analysis
The chemical reactivity of acetyl-substituted pyridines is highlighted by their ability to participate in various reactions. For example, 3-(trifluoroacetyl)chromones have been used in hetero-Diels–Alder reactions with cyclic enol ethers to produce novel fused pyrans with high stereoselectivity . These pyrans can be further transformed into functionalized pyridines, showcasing the dynamic nature of these compounds in synthetic chemistry. The use of ammonium acetate in ethanol for the transformation of the cycloadducts into pyridines is a notable example of the versatility of these reactions .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, the properties of similar compounds can be inferred. The presence of the trifluoromethyl group is known to impart unique electronic and steric properties to molecules, affecting their reactivity and physical characteristics such as boiling and melting points. The acetyl group can also influence the acidity and nucleophilicity of adjacent atoms in the molecule. The structural analyses performed through X-ray diffraction and NMR spectroscopy provide insights into the molecular conformations that can affect these properties .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pyridine Derivatives: Research on pyridine and fused pyridine derivatives, including the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlights the compound's role in the development of new chemical entities. These compounds exhibit antimicrobial and antioxidant activities, suggesting potential utility in medicinal chemistry and material science (Flefel et al., 2018).
Applications in Material Science
- Electrochemical and Photoluminescent Properties: The study of radical cation salts containing poly(beta-diketonate) rare earth complexes, where pyridine ligands play a crucial role, demonstrates the compound's relevance in material science, particularly in the synthesis of materials with specific photoluminescent and magnetic properties (Pointillart et al., 2009).
Potential in Drug Discovery and Biological Applications
- Antimicrobial Activity: Novel substituted pyridine derivatives have been synthesized from pyridine precursors, demonstrating antimicrobial activities. Such studies underscore the potential for utilizing specific pyridine derivatives in developing new antimicrobial agents (Zhang et al., 2009).
Emerging Technologies and Future Directions
- Conducting Polymers: Research into conducting copolymers of pyridine with other heterocycles suggests applications in electronics and materials science. The focus on redox potentials and electronic spectra indicates the significance of pyridine derivatives in developing conductive materials (Jenkins et al., 1996).
特性
IUPAC Name |
3-(4-acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c1-9(21)10-2-4-12(5-3-10)22-14-6-11(15(16,17)18)8-20-13(14)7-19/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACDQUZOAJJAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)

![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)
![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)